molecular formula C10H9Cl2NO B13514328 2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride

2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride

Cat. No.: B13514328
M. Wt: 230.09 g/mol
InChI Key: ACPLCUZUOUTCJP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride typically involves the chloromethylation of 1,4-dihydroquinolin-4-one. One common method includes the reaction of 1,4-dihydroquinolin-4-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The chloromethyl group can form covalent bonds with nucleophilic residues in the target proteins, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
  • 2-Chloromethyl-4(3H)-quinazolinone
  • 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

Uniqueness

2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride is unique due to its specific structural features, such as the presence of both a chloromethyl group and a quinoline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

2-(chloromethyl)-1H-quinolin-4-one;hydrochloride

InChI

InChI=1S/C10H8ClNO.ClH/c11-6-7-5-10(13)8-3-1-2-4-9(8)12-7;/h1-5H,6H2,(H,12,13);1H

InChI Key

ACPLCUZUOUTCJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)CCl.Cl

Origin of Product

United States

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